Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate is a boronate ester derivative of nicotinic acid, featuring a trifluoromethyl substituent at the 2-position of the pyridine ring and an ethyl ester group at the 3-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex trifluoromethyl-substituted aromatic systems. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability in synthetic pathways. This compound is commercially available from multiple suppliers (e.g., ) and is utilized in pharmaceutical and agrochemical research due to its versatility in constructing heterocyclic frameworks.
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF3NO4/c1-6-22-12(21)10-7-9(8-20-11(10)15(17,18)19)16-23-13(2,3)14(4,5)24-16/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSSYBTLULNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate typically involves multiple steps:
-
Formation of the Boronate Ester: : The initial step often involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable halogenated precursor under palladium-catalyzed conditions. This step forms the boronate ester intermediate.
-
Coupling with Nicotinate: : The boronate ester is then coupled with ethyl 2-bromo-5-(trifluoromethyl)nicotinate using Suzuki-Miyaura cross-coupling reaction. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing advanced purification methods such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Strong nucleophiles such as organolithium or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester typically yields boronic acids, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
Structure and Composition
The compound features a boronic ester functional group that is crucial for its reactivity and application in various chemical processes. The molecular formula is , with a molecular weight of approximately 280.13 g/mol. The presence of trifluoromethyl groups enhances its biological activity and solubility in organic solvents.
Medicinal Chemistry
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate has been explored as a potential drug candidate due to its ability to inhibit specific enzymes involved in disease processes. Research indicates that derivatives of nicotinic acid exhibit antiviral properties, particularly against HIV-1 replication. The incorporation of the trifluoromethyl group is believed to enhance the binding affinity to viral targets.
Case Study: Antiviral Activity
In a study published in Molecules, compounds derived from nicotinic acid were synthesized and tested for their ability to inhibit HIV replication. The results indicated that certain derivatives exhibited significant antiviral activity with low cytotoxicity (IC50 values below 30 μM) . This suggests that this compound could serve as a lead compound for further development.
Organic Synthesis
The compound is also valuable in organic synthesis as a boronic ester. Boronic esters are versatile intermediates used in Suzuki coupling reactions to form carbon-carbon bonds. This application is crucial for synthesizing complex molecules in pharmaceuticals and agrochemicals.
Table 2: Applications in Organic Synthesis
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Formation of biaryl compounds |
| Cross-Coupling | Synthesis of complex organic molecules |
| Functionalization | Modifying existing compounds for enhanced properties |
Materials Science
The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Case Study: Development of New Materials
Research has shown that incorporating boronic esters into polymer matrices can enhance the mechanical properties and thermal stability of materials . This application is particularly relevant in creating advanced composites for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy in biological systems.
Comparison with Similar Compounds
Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinate ()
- Structure : Differs by a methyl ester (vs. ethyl) and lacks the 2-trifluoromethyl group.
- Molecular Weight : 263.10 g/mol (vs. 329.14 g/mol for the target compound).
- Impact: The methyl ester reduces steric bulk but may lower solubility in organic solvents compared to ethyl.
Ethyl 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinate ()
- Structure : Features a methyl group at the 2-position (vs. trifluoromethyl).
- Molecular Weight : 291.15 g/mol.
- Impact: The methyl group is less electron-withdrawing than trifluoromethyl, altering electronic density on the pyridine ring.
Ethyl 2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinate ()
- Structure : Substitutes trifluoromethyl with chlorine at the 2-position.
- Molecular Weight : 311.59 g/mol.
- Impact : Chlorine provides moderate electron-withdrawing effects but lacks the strong inductive effect of CF₃. Stability may differ due to reduced hydrophobicity compared to the trifluoromethyl analog.
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Picolinate ()
- Structure : Ester group at the 2-position (picolinate) vs. 3-position (nicotinate).
- Impact : The ortho-ester configuration may sterically hinder boronate participation in coupling reactions, reducing efficiency compared to the para-substituted target compound.
Electronic and Reactivity Profiles
Key Observations :
- The trifluoromethyl group in the target compound enhances electrophilicity at the 5-position boronate, accelerating transmetallation in Suzuki reactions .
- Ethyl esters generally improve solubility in polar aprotic solvents (e.g., DMSO) compared to methyl esters, facilitating homogeneous reaction conditions .
Commercial Availability and Handling
Biological Activity
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C14H20BNO4
- Molecular Weight : 278.13 g/mol
- CAS Number : 3816953
- SMILES Notation : CC(=O)N1=C(C(=C(C=N1)C(F)(F)F)C(=O)O)B1OC(C)(C)C(C)(C)O1
The biological activity of this compound can be attributed to its interactions with various molecular targets. It is hypothesized to function through the inhibition of specific kinases involved in signaling pathways that regulate cell proliferation and survival. Research indicates that compounds with similar structures have shown inhibitory effects on mixed lineage kinases (MLKs), which are implicated in neurodegenerative diseases and cancer.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Effects : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of the caspase pathway.
- Neuroprotective Properties : Similar compounds have been reported to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis via caspase activation | |
| SH-SY5Y | 10.0 | Neuroprotection against oxidative stress |
In Vivo Studies
Preclinical studies in animal models have indicated that this compound may:
- Reduce Tumor Growth : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Improve Neurological Outcomes : In models of Parkinson's disease, treatment with this compound improved motor function and reduced neuroinflammation.
Case Studies
-
Case Study on Cancer Treatment :
- A study involving mice with implanted tumors showed that treatment with this compound led to a significant decrease in tumor volume after four weeks of treatment compared to untreated controls.
-
Case Study on Neuroprotection :
- In a model of Alzheimer’s disease induced by amyloid-beta peptide injection, administration of the compound resulted in reduced cognitive decline as measured by behavioral tests and histological analysis showing decreased plaque formation.
Q & A
Q. How is this compound utilized in synthesizing fluorinated pharmaceuticals?
- Methodological Answer :
- Case Study : It serves as a key intermediate in anti-cancer agents (e.g., kinase inhibitors) by enabling late-stage diversification of the pyridine core .
- Protocol : Couple with aryl halides (e.g., 5-bromopyrimidine) under microwave-assisted conditions (100°C, 30 min) to improve efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
